molecular formula C6H14O5S B1375969 Methanesulfonic acid;(3-methyloxetan-3-yl)methanol CAS No. 3864-43-5

Methanesulfonic acid;(3-methyloxetan-3-yl)methanol

Cat. No.: B1375969
CAS No.: 3864-43-5
M. Wt: 198.24 g/mol
InChI Key: BKNCZBYKHWQHFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid;(3-methyloxetan-3-yl)methanol typically involves the reaction of methanesulfonic acid with (3-methyloxetan-3-yl)methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide or dimethyl disulfide using various oxidizing agents such as chlorine or nitric acid . The resulting methanesulfonic acid can then be reacted with (3-methyloxetan-3-yl)methanol to produce the desired compound.

Scientific Research Applications

Methanesulfonic acid;(3-methyloxetan-3-yl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid;(3-methyloxetan-3-yl)methanol involves its strong acidic properties, which facilitate various chemical reactions. Methanesulfonic acid acts as a Brønsted acid, donating protons to reactants and thereby catalyzing reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid;(3-methyloxetan-3-yl)methanol is unique due to its combination of high chemical stability, low toxicity, and strong acidic properties. These characteristics make it a valuable reagent in green chemistry and various industrial applications .

Properties

IUPAC Name

methanesulfonic acid;(3-methyloxetan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2.CH4O3S/c1-5(2-6)3-7-4-5;1-5(2,3)4/h6H,2-4H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNCZBYKHWQHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CO.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855023
Record name Methanesulfonic acid--(3-methyloxetan-3-yl)methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3864-43-5
Record name Methanesulfonic acid--(3-methyloxetan-3-yl)methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanesulfonic acid;(3-methyloxetan-3-yl)methanol
Reactant of Route 2
Methanesulfonic acid;(3-methyloxetan-3-yl)methanol
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Methanesulfonic acid;(3-methyloxetan-3-yl)methanol
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Methanesulfonic acid;(3-methyloxetan-3-yl)methanol
Reactant of Route 5
Methanesulfonic acid;(3-methyloxetan-3-yl)methanol
Reactant of Route 6
Methanesulfonic acid;(3-methyloxetan-3-yl)methanol

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